Gsk2256098 - 1224887-10-8

Gsk2256098

Catalog Number: EVT-287323
CAS Number: 1224887-10-8
Molecular Formula: C20H23ClN6O2
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2256098 is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). [ [], []] FAK, a cytoplasmic tyrosine kinase, plays a crucial role in tumor progression and metastasis. [ [], []] GSK2256098 targets the phosphorylation site of FAK, tyrosine (Y) 397, thereby inhibiting FAK activity. [ []] This compound has demonstrated promising preclinical results in various cancer models, leading to its evaluation in clinical trials for treating advanced solid tumors. [ [], []]

Mechanism of Action

GSK2256098 inhibits FAK activity by targeting its autophosphorylation site at tyrosine (Y) 397. [ [], []] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, invasion, and migration. [ [], []] In endothelial cells, FAK inhibition with GSK2256098 disrupts angiocrine signaling, increasing sensitivity to DNA-damaging therapies and reducing tumor growth. [ []] In renal epithelial cells, GSK2256098 alters the actin cytoskeleton by downregulating RhoA activity, leading to increased AQP2 membrane accumulation. [ []]

Applications
    • Glioblastoma: GSK2256098 exhibits growth inhibition in glioblastoma cell lines and crosses the blood-brain barrier at higher levels in tumor tissue due to tumor-associated blood-brain barrier disruption. [ [], []]
    • Pancreatic Ductal Adenocarcinoma: GSK2256098 decreases cell viability, anchorage-independent growth, and motility in pancreatic cancer cells. [ []]
    • Uterine Cancer: GSK2256098 shows greater efficacy in PTEN-mutated uterine cancer cells compared to PTEN wild-type cells. [ []]
    • Ovarian Cancer: GSK2256098 reduces invasion and migration of ovarian cancer cells and enhances the efficacy of anti-angiogenic therapies. [ [], []]
    • Mesothelioma: GSK2256098 shows clinical activity in patients with mesothelioma, particularly those with merlin loss. [ []]
    • Meningiomas: GSK2256098 demonstrated promising activity in patients with recurrent or progressive meningiomas with NF2 mutations, improving progression-free survival. [ []]
    • Gastric Cancer: GSK2256098 can reverse the effects of CPNE8, a protein promoting tumor progression, by inhibiting FAK. [ []]
  • Cellular Trafficking Research: GSK2256098 can be used to study AQP2 water channel trafficking in kidney collecting duct principal cells. [ []]

    • Chemotherapy: Combination with chemotherapy agents like paclitaxel and topotecan enhances anti-cancer effects in certain cancer models. [ []]
    • Anti-angiogenic therapy: Combining GSK2256098 with anti-angiogenic agents like pazopanib or bevacizumab demonstrates enhanced anti-tumor activity and prevents rebound tumor growth after anti-angiogenic therapy withdrawal. [ [], []]
    • MEK inhibitors: Combining GSK2256098 with MEK inhibitors like trametinib shows promise in some preclinical studies, but further investigation is needed to confirm clinical efficacy. [ [], [], [], []]

PF-562-271

  • Compound Description: PF-562-271 is an orally available, potent, and selective ATP-competitive inhibitor of FAK. [ [] ]
  • Relevance: Like GSK2256098, PF-562-271 is a small molecule inhibitor that targets FAK, highlighting the interest in FAK as a therapeutic target. [ [] ] They are both being investigated in clinical trials for their anti-cancer potential.
  • Compound Description: PF-04554878 is another orally available, small molecule inhibitor of FAK, currently under clinical investigation. [ [] ]
  • Relevance: PF-04554878, along with GSK2256098, demonstrates the ongoing development of different FAK inhibitors for potential therapeutic use in cancer. [ [] ] Their clinical investigation highlights the importance of exploring various FAK-targeting compounds.

11C-GSK2256098

  • Compound Description: 11C-GSK2256098 is a radiolabeled form of GSK2256098, specifically designed for use in Positron Emission Tomography (PET) imaging. [ [] ] This allows for the visualization and quantification of GSK2256098 distribution in vivo. [ [] ]
  • Relevance: 11C-GSK2256098 is crucial for studying the pharmacokinetics and biodistribution of GSK2256098, providing valuable information on its ability to penetrate the blood-brain barrier and accumulate in tumor tissue. [ [] ]

VS-4718

  • Compound Description: VS-4718 is a small molecule inhibitor of FAK, known to influence aquaporin 2 (AQP2) trafficking by impacting the actin cytoskeleton. [ [] ]
  • Relevance: Similar to GSK2256098, VS-4718 affects cellular processes related to FAK activity, suggesting a potential overlap in their mechanisms of action. [ [] ] VS-4718's effect on AQP2 trafficking may be relevant to understanding the broader biological implications of FAK inhibition.

Defactinib-Hydrochloride (Defactinib)

  • Compound Description: Defactinib-Hydrochloride, often referred to as Defactinib, is a small molecule that inhibits FAK. [ [] ] It affects the actin cytoskeleton and is being explored as a potential treatment for water balance disorders. [ [] ]
  • Relevance: Defactinib, like GSK2256098, underscores the potential of targeting FAK for therapeutic intervention in various diseases. [ [] ] Both compounds highlight the importance of investigating FAK's role in different biological processes.

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a variety of cancers. [ [] ] It functions as a mitotic inhibitor, interfering with cell division. [ [] ]
  • Relevance: While structurally unrelated to GSK2256098, paclitaxel serves as a combination therapy partner in preclinical studies. [ [] ] This suggests a potential synergistic effect when FAK inhibition is combined with standard chemotherapeutic agents like paclitaxel.

Topotecan

  • Compound Description: Topotecan is another chemotherapy drug, classified as a topoisomerase I inhibitor. [ [] ] It interferes with DNA replication in cancer cells. [ [] ]
  • Relevance: Topotecan, similar to paclitaxel, is being investigated in combination with GSK2256098 for potential synergistic anti-cancer effects. [ [] ] This highlights the exploration of GSK2256098 in combination therapies to enhance treatment efficacy.

Trametinib

  • Compound Description: Trametinib is an oral allosteric inhibitor of MEK1/2, kinases involved in the MAPK pathway. [ [, , ] ] It is used in the treatment of various cancers, including melanoma.
  • Relevance: Trametinib is a key combination therapy partner for GSK2256098, particularly in clinical trials for pancreatic ductal adenocarcinoma (PDAC). [ [, , ] ] The rationale for this combination stems from the frequent co-activation of MEK and FAK in PDAC, making dual inhibition a promising strategy.

1,2,4,5-Benzenetetraamine tetrahydrochloride (Y15)

  • Compound Description: Y15 is a small molecule FAK scaffolding inhibitor. [ [] ] It specifically targets the Y397 autophosphorylation site of FAK.
  • Relevance: Like GSK2256098, Y15 demonstrates the different approaches to inhibiting FAK activity. [ [] ] While GSK2256098 inhibits the kinase activity, Y15 disrupts FAK scaffolding functions, both crucial for FAK's role in cancer progression.

TAE226

  • Compound Description: TAE226 is a dual inhibitor targeting both FAK and Insulin-like Growth Factor-1 Receptor (IGF-1R). [ [] ]
  • Relevance: TAE226, by targeting both FAK and IGF-1R, highlights a multi-targeted approach to cancer treatment, potentially more effective than inhibiting a single pathway. [ [] ] It, along with GSK2256098, emphasizes the complex interplay of signaling pathways in cancer development.

VS-6062

  • Compound Description: VS-6062 is a FAK inhibitor. [ [] ]
  • Relevance: VS-6062, similar to GSK2256098, is being explored as a potential anti-cancer agent, [ [] ] demonstrating the significance of FAK as a target for drug development in oncology.

VS-6063 (Defactinib)

  • Compound Description: VS-6063, also known as defactinib, is a FAK inhibitor that has progressed to clinical trials for solid tumors. [ [, ] ]
  • Relevance: Both VS-6063 and GSK2256098 are examples of FAK inhibitors that have advanced to clinical evaluation, [ [, ] ] highlighting the therapeutic potential of targeting FAK in cancer treatment.

BI 853520

  • Compound Description: BI 853520 is another FAK inhibitor that is currently undergoing clinical trials for the treatment of cancer. [ [] ]
  • Relevance: Similar to GSK2256098, BI 853520 is being investigated for its anti-cancer properties, [ [] ] indicating the significant interest in developing FAK inhibitors as potential cancer therapies.

Properties

CAS Number

1224887-10-8

Product Name

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide

IUPAC Name

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide

Molecular Formula

C20H23ClN6O2

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24)

InChI Key

BVAHPPKGOOJSPU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2256098; GSK 2256098; GSK-2256098; GTPL7939; GTPL-7939; GTP L7939.

Canonical SMILES

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.